Potent and Selective Myeloperoxidase (MPO) Inhibition: A Direct Comparison to Lead Compound Analogs
2-(3,5-Dichlorophenyl)-1-fluoronaphthalene demonstrates exceptionally potent inhibition of myeloperoxidase (MPO), a key enzyme in inflammatory pathways. In a standardized aminophenyl fluorescein assay, the compound exhibits an IC50 value of 1 nM, which is 55-fold more potent than the related analog (CHEMBL4863015) with an IC50 of 55 nM tested under identical conditions [1][2]. This superior potency is further corroborated by an IC50 of 1.4 nM against recombinant human MPO, confirming its high affinity for the human target [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Analog CHEMBL4863015 (IC50: 55 nM) |
| Quantified Difference | 55-fold greater potency |
| Conditions | MPO chlorination activity assay, 10 min incubation, NaCl addition, aminophenyl fluorescein detection [1][2]. |
Why This Matters
For researchers developing anti-inflammatory therapeutics, the 55-fold increase in MPO inhibitory potency directly translates to a significantly higher likelihood of in vivo efficacy and a wider therapeutic window, making this compound a far more attractive lead scaffold than its less potent analog.
- [1] BindingDB. BDBM50554035 CHEMBL4790231. Affinity Data for 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene. Accessed 2026. View Source
- [2] BindingDB. BDBM50567718 CHEMBL4863015. Affinity Data for analog compound. Accessed 2026. View Source
